molecular formula C9H8N4 B8383573 4-(2-Azidoethyl)benzonitrile

4-(2-Azidoethyl)benzonitrile

Cat. No.: B8383573
M. Wt: 172.19 g/mol
InChI Key: LWDKYDHPSRTUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Azidoethyl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with a 2-azidoethyl group at the para position. The azide (-N₃) functional group renders this compound highly reactive in click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

4-(2-azidoethyl)benzonitrile

InChI

InChI=1S/C9H8N4/c10-7-9-3-1-8(2-4-9)5-6-12-13-11/h1-4H,5-6H2

InChI Key

LWDKYDHPSRTUDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=[N+]=[N-])C#N

Origin of Product

United States

Comparison with Similar Compounds

4-(Azidomethyl)benzonitrile

Structure : The azide group is attached via a methylene (-CH₂-) linker to the benzene ring, with a nitrile (-C≡N) group at the para position.
Synthesis : Prepared via nucleophilic substitution of 4-(bromomethyl)benzonitrile with sodium azide (NaN₃) .
Key Properties :

  • Crystallography : In the related biphenyl analog 2-[4-(azidomethyl)phenyl]benzonitrile, the dihedral angle between aromatic rings is 46.41°, with linear azide geometry and planar benzene rings .
  • Reactivity : Used in CuAAC reactions with phenylacetylene to form triazole derivatives in high yields (~90%) .
  • Dielectric Constant : A structurally similar compound exhibits a dielectric constant of 3.5–4.8 below its melting point (373 K) .

Comparison with 4-(2-Azidoethyl)benzonitrile :

  • Steric effects from the longer chain may reduce reactivity in CuAAC compared to 4-(azidomethyl)benzonitrile.

4-(2-Azidoethyl)-3,5-dimethyl-1H-pyrazole

Structure : Features a pyrazole ring substituted with methyl groups at positions 3 and 5 and a 2-azidoethyl group at position 4 .
Key Properties :

  • Electronic Effects : The pyrazole ring introduces heterocyclic aromaticity, which may enhance electron-withdrawing effects compared to benzonitrile.

Comparison with this compound :

  • The nitrile group in this compound provides stronger electron-withdrawing character than the pyrazole ring, influencing dipole-dipole interactions and azide reactivity.
  • Pyrazole derivatives may exhibit distinct metabolic stability and bioavailability in pharmaceutical applications.

4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile

Structure : Contains a thiazolidinedione ring connected to the benzene via an ethoxy (-OCH₂CH₂-) linker and a nitrile group .
Key Properties :

  • SMILES : N1C(SC(C1=O)CCOc2ccc(C#N)cc2)=O.

Comparison with this compound :

  • The ethoxy linker and thiazolidinedione moiety introduce hydrogen-bonding capacity, unlike the nonpolar azidoethyl group.
  • The nitrile group’s position and electronic effects may differ due to the ethoxy spacer.

Research Implications

  • Synthetic Chemistry : The ethyl linker in this compound may require modified reaction conditions (e.g., temperature, catalyst loading) compared to methyl-linked analogs to optimize CuAAC efficiency.
  • Pharmaceuticals : Structural variations (e.g., pyrazole or thiazolidinedione cores) highlight the importance of substituent choice in drug design.

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